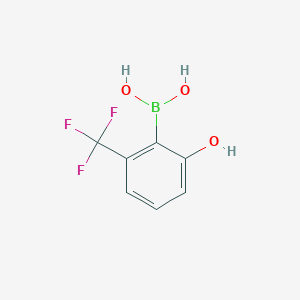2-Hydroxy-6-trifluoromethylphenylboronic acid
CAS No.: 2096333-79-6
Cat. No.: VC2846398
Molecular Formula: C7H6BF3O3
Molecular Weight: 205.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2096333-79-6 |
|---|---|
| Molecular Formula | C7H6BF3O3 |
| Molecular Weight | 205.93 g/mol |
| IUPAC Name | [2-hydroxy-6-(trifluoromethyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C7H6BF3O3/c9-7(10,11)4-2-1-3-5(12)6(4)8(13)14/h1-3,12-14H |
| Standard InChI Key | FNBWZLJDEFUGAL-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC=C1O)C(F)(F)F)(O)O |
| Canonical SMILES | B(C1=C(C=CC=C1O)C(F)(F)F)(O)O |
Introduction
2-Hydroxy-6-trifluoromethylphenylboronic acid is a boronic acid derivative that has garnered significant attention in organic synthesis and medicinal chemistry. This compound is particularly notable for its applications in forming complex molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of a hydroxyl group and a trifluoromethyl group on the phenyl ring enhances its reactivity and stability, making it a versatile tool in various chemical transformations.
Synthesis and Derivatives
2-Hydroxy-6-trifluoromethylphenylboronic acid can be converted into its pinacol ester derivative, which is commonly used in Suzuki-Miyaura coupling reactions. The synthesis of the pinacol ester involves reacting the boronic acid with pinacol in the presence of a catalyst.
| Derivative | Synthesis Conditions | Use |
|---|---|---|
| Pinacol Ester | Reaction with pinacol | Suzuki-Miyaura coupling |
Applications in Organic Synthesis
This compound is primarily used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. The Suzuki-Miyaura coupling is a key process where the boronic acid derivative acts as a nucleophile, facilitating the formation of carbon-carbon bonds.
Mechanism of Suzuki-Miyaura Coupling
-
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
-
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
-
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Biological Activities
Boronic acids, including derivatives of 2-Hydroxy-6-trifluoromethylphenylboronic acid, exhibit significant biological activities such as anticancer properties, enzyme inhibition, and antibacterial activity. These compounds can form reversible covalent bonds with enzymes, acting as inhibitors.
| Biological Activity | Description |
|---|---|
| Anticancer Properties | Inhibit cancer cell proliferation |
| Enzyme Inhibition | Form reversible covalent bonds with enzymes |
| Antibacterial Activity | Effective against certain bacterial strains |
Future Perspectives
The versatility of 2-Hydroxy-6-trifluoromethylphenylboronic acid and its derivatives in organic synthesis and medicinal chemistry suggests a promising future for research and applications. Further studies on its biological activities and synthetic applications are expected to uncover new uses in drug development and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume